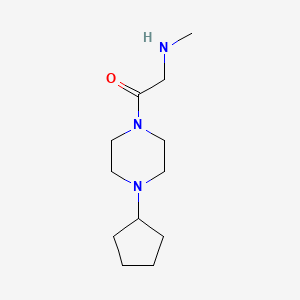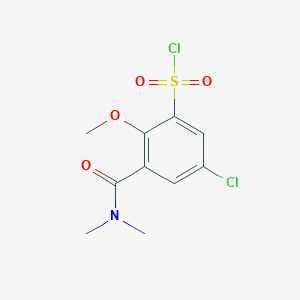
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11Cl2NO4S. It is a derivative of benzene and contains multiple functional groups, including a chlorine atom, a methoxy group, a dimethylcarbamoyl group, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions. The process involves the careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: The chlorine and methoxy groups can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can involve reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reactions often use nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield amides or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent for synthesizing other complex molecules. Its reactivity with various nucleophiles makes it a valuable tool in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a building block for designing bioactive molecules.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact targets and pathways would depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-(dimethylcarbamoyl)phenylboronic acid
2-Methoxybenzene-1-sulfonyl chloride
5-Chloro-2-methoxybenzoic acid
Uniqueness: 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(2)10(14)7-4-6(11)5-8(9(7)17-3)18(12,15)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAEXBIDRZGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


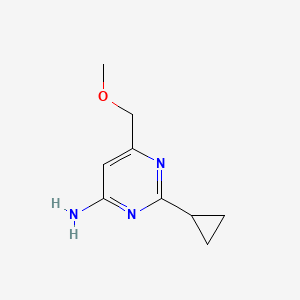
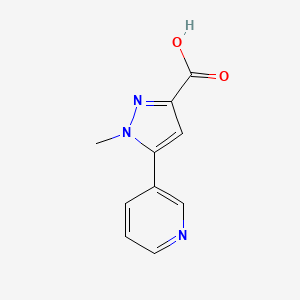
![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
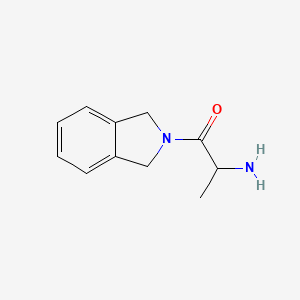
![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)

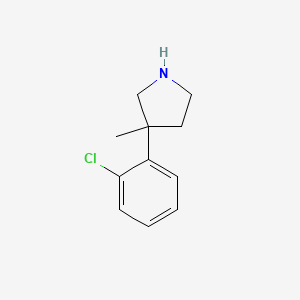
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)
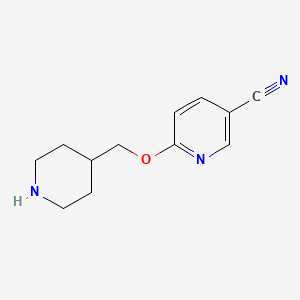
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
